![molecular formula C21H26N2O4 B3019610 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1286725-14-1](/img/structure/B3019610.png)
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Overview
Description
The compound "N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide" is a complex organic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that often require specific conditions to achieve the desired selectivity and yield. For instance, the synthesis of N-(phenylalkyl)cinnamides, which share a phenylalkyl moiety with the compound of interest, involves testing for antagonism at NMDA receptor subtypes, indicating a potential route for synthesizing related compounds with specific biological activities . Additionally, the synthesis of oxalamides, as described in the novel one-pot approach, could be relevant to the synthesis of the compound , as it involves the formation of oxalamides from precursors such as oxirane-2-carboxamides .
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using techniques such as NMR spectroscopy and X-ray diffraction. For example, the study of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides revealed the existence of diastereomers and their conformations, which are stabilized by intramolecular hydrogen bonds . This information can be extrapolated to understand the possible conformations and stereochemistry of the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds can provide insights into the reactivity and interaction of the compound of interest. For instance, the formation of isothiazolone derivatives from phenylmethanesulfamide and dimethyl oxalate under basic conditions indicates the potential for complex rearrangements and cyclization reactions that may be applicable to the synthesis of similar oxalamide compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, can be inferred from their molecular structures and the functional groups present. The electronic interactions and conformations of compounds, as studied through IR analysis and computational calculations, can provide valuable information about the behavior of the compound in different environments . Additionally, the selectivity and potency of N-(phenylalkyl)cinnamides at NMDA receptor subtypes suggest that the compound may also exhibit specific interactions with biological targets .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-9-10-18(27-3)17(13-15)23-20(25)19(24)22-14-21(2,26)12-11-16-7-5-4-6-8-16/h4-10,13,26H,11-12,14H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBEKCYXRDOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxy-5-methylphenyl)oxalamide |
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